Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones.
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . The reaction conditions typically involve the use of hydrochloric acid as a catalyst and can be carried out at room temperature . The product is obtained with a high yield, making this method efficient for both laboratory and industrial production .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a kinesin-5 inhibitor, it binds to the motor domain of the enzyme, preventing the separation of genetic material during mitosis. This leads to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other dihydropyrimidinones such as monastrol and its derivatives. While monastrol is also a kinesin-5 inhibitor, the presence of the prop-2-en-1-yloxy group in this compound provides unique reactivity and potential for further functionalization .
Similar compounds include:
Monastrol: A well-known kinesin-5 inhibitor with anticancer properties.
Triazole derivatives: These compounds exhibit versatile pharmacological profiles and can be synthesized using similar methods.
Biological Activity
Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, synthesis methods, and case studies.
Synthesis Overview
The synthesis of this compound typically involves the Biginelli reaction. This acid-catalyzed three-component reaction includes an aldehyde, a hydrogen methylene active compound, and urea or its derivatives. The resulting product undergoes further transformations to yield the desired tetrahydropyrimidine structure with high efficiency .
Synthesis Steps
- Biginelli Reaction :
-
Subsequent Modifications :
- Incorporation of prop-2-en-1-yloxy groups through nucleophilic substitution reactions.
Antimicrobial Properties
This compound has shown promising antimicrobial properties against various pathogens. Studies have evaluated its effectiveness against both bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study assessed the Minimum Inhibitory Concentration (MIC) of related compounds against several bacterial strains:
- Staphylococcus aureus : MIC = 62.5 µg/mL
- Escherichia coli : MIC = 125 µg/mL
- Candida albicans : MIC = 250 µg/mL .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of tetrahydropyrimidines can inhibit cell proliferation in various cancer cell lines.
Research Findings
In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on leukemia and solid tumor-derived cell lines at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
Enzyme Inhibition
Another aspect of biological activity includes enzyme inhibition. Tetrahydropyrimidine derivatives have been studied as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism.
Key Findings
Inhibitory assays revealed that specific modifications to the tetrahydropyrimidine structure could enhance potency against glycogen phosphorylase, suggesting potential applications in managing diabetes and metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the introduction of various substituents can significantly impact its pharmacological profile.
Summary Table of Biological Activities
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(4-prop-2-enoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-4-10-23-13-8-6-12(7-9-13)15-14(16(20)22-5-2)11(3)18-17(21)19-15/h4,6-9,15H,1,5,10H2,2-3H3,(H2,18,19,21) |
InChI Key |
VMJBQEMAEFETDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC=C)C |
Origin of Product |
United States |
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